molecular formula C23H24FN7O B2484178 3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide CAS No. 1007060-79-8

3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide

Cat. No.: B2484178
CAS No.: 1007060-79-8
M. Wt: 433.491
InChI Key: SOEMILJFRDKMHR-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide is a synthetic compound of significant interest in both pharmaceutical and chemical research. The structural complexity of this compound suggests its potential utility in various biological and chemical processes.

Properties

IUPAC Name

3-cyclopentyl-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN7O/c1-15-12-20(28-21(32)11-6-16-4-2-3-5-16)31(29-15)23-19-13-27-30(22(19)25-14-26-23)18-9-7-17(24)8-10-18/h7-10,12-14,16H,2-6,11H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEMILJFRDKMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCC2CCCC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One approach to synthesizing this compound involves the initial formation of the 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl core. This is typically achieved through a cyclization reaction involving the appropriate precursors and conditions that favor the formation of the pyrazolo[3,4-d]pyrimidine ring system.

Following the formation of the core structure, the 3-methyl-1H-pyrazol-5-yl moiety can be introduced via a subsequent condensation reaction. This step typically requires stringent reaction conditions to ensure selective formation of the desired pyrazolyl substituent.

The final step involves the attachment of the propanamide group. This is usually accomplished through an amidation reaction using suitable reagents and catalysts to form the amide linkage between the cyclopentyl and pyrazolo[3,4-d]pyrimidine moieties.

Industrial Production Methods: The industrial production of 3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide likely follows a streamlined synthetic route to optimize yield and minimize costs. Common practices in industrial synthesis include the use of continuous flow reactors for key steps to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide can undergo several types of reactions, including:

  • Oxidation: Introduction of an oxidizing agent can lead to the formation of oxidized derivatives of the pyrazolo[3,4-d]pyrimidine core.

  • Reduction: Reductive conditions may alter the substituents on the pyrazole ring, leading to the formation of reduced analogs.

Common Reagents and Conditions:
  • Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: Including sodium borohydride and lithium aluminum hydride.

  • Substitution conditions: Often involve strong bases or nucleophiles in aprotic solvents.

Major Products: The major products from these reactions vary depending on the specific conditions employed but generally include modified versions of the original compound with functional groups replaced or additional substituents introduced.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C23H24FN7O
  • Molecular Weight : 433.5 g/mol
  • CAS Number : 1007060-79-8

Its structure features multiple pyrazole derivatives and a cyclopentyl group, which contribute to its unique pharmacological profile. The presence of the fluorophenyl group enhances its potential as a therapeutic agent.

Anticancer Potential

Research indicates that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant anticancer activities. For instance, studies have shown that these compounds can act as inhibitors of various kinases involved in cancer progression. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer lines.

Anti-inflammatory Properties

Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is involved in the inflammatory process, and its inhibition could lead to reduced inflammation, making this compound a candidate for treating inflammatory diseases.

Antiviral Activity

The compound's structure allows it to interact with viral proteins, potentially disrupting viral replication mechanisms. Preliminary studies have indicated that it may inhibit the activity of RNA-dependent RNA polymerase (RdRP), which is crucial for the replication of various RNA viruses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the activity of this compound. Modifications to the cyclopentyl group or fluorophenyl moiety can significantly affect biological activity. For instance:

  • Altering substituents on the pyrazole rings may enhance selectivity for specific kinases.
  • Variations in chain length or branching in the propanamide portion can influence solubility and bioavailability.

Case Studies and Research Findings

StudyFindings
In vitro assays Demonstrated significant inhibition of cancer cell lines at micromolar concentrations.
Molecular docking Suggested strong binding affinity to 5-lipoxygenase, indicating potential anti-inflammatory effects.
Antiviral studies Showed preliminary effectiveness against viral replication mechanisms via RdRP inhibition.

Mechanism of Action

The mechanism by which 3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to bind to certain biological macromolecules, influencing their activity and leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide can be compared with similar compounds such as:

  • Other pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substituents attached to the core, which can significantly influence their biological activity and chemical properties.

  • Analogous amides: Compounds with a similar amide linkage but different aromatic or heteroaromatic substituents.

The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture, which confer distinct chemical and biological properties.

Biological Activity

3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide, identified by its CAS number 1007060-79-8, is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression.

Chemical Structure and Properties

The molecular formula of this compound is C23H24FN7OC_{23}H_{24}FN_{7}O, with a molecular weight of 433.5 g/mol. The structural complexity includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H24FN7O
Molecular Weight433.5 g/mol
CAS Number1007060-79-8

The biological activity of this compound is primarily attributed to its ability to inhibit epidermal growth factor receptor (EGFR) and other kinases. The pyrazolo[3,4-d]pyrimidine scaffold is known for its structural similarity to ATP, allowing it to compete effectively for binding sites on these kinases.

In Vitro Studies

Recent studies have demonstrated the compound's anti-proliferative effects against various cancer cell lines. For instance, compounds structurally related to this one have shown significant inhibition of cell proliferation in A549 (lung cancer) and HCT-116 (colon cancer) cell lines with IC50 values indicating potent activity:

  • A549 Cell Line : IC50 = 8.21 µM
  • HCT-116 Cell Line : IC50 = 19.56 µM

These findings suggest that compounds in this class can induce apoptosis and arrest the cell cycle at critical phases (S and G2/M), enhancing their potential as therapeutic agents against cancers characterized by EGFR overexpression .

Case Studies

  • EGFR Inhibition : In a comparative study, a derivative similar to our compound exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant, indicating high specificity and potency as an EGFR inhibitor .
  • Kinase Inhibition Profiles : Other studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit multiple kinases such as Src and Bcr-Abl, which are implicated in various malignancies including chronic myelogenous leukemia (CML) and osteosarcoma. One such derivative reduced tumor volume significantly in xenograft models, showcasing its in vivo efficacy .

Research Findings

Research indicates that the biological activities of pyrazolo[3,4-d]pyrimidine derivatives can be attributed to their interaction with specific molecular targets:

  • Apoptotic Induction : Flow cytometric analyses revealed that certain derivatives increase the BAX/Bcl-2 ratio significantly, promoting apoptosis in cancer cells.
  • Cell Cycle Arrest : The compounds have been shown to halt the cell cycle at critical checkpoints, thereby preventing further proliferation of cancerous cells.

Q & A

Q. How does the 4-fluorophenyl group influence binding kinetics compared to non-fluorinated analogs?

  • Methodology :
  • SPR (Surface Plasmon Resonance) : Measure kon/koff rates for fluorinated vs. chlorinated/phenyl derivatives on Biacore platforms .
  • Electrostatic potential maps : Generate DFT-calculated maps to assess fluorine’s impact on π-π stacking .

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